molecular formula C9H10ClN3O B14292108 Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- CAS No. 121149-68-6

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-

Cat. No.: B14292108
CAS No.: 121149-68-6
M. Wt: 211.65 g/mol
InChI Key: QRYYNWCEQGXCED-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- (IUPAC name: (2E)-2-[1-(2-chlorophenyl)ethylidene]-N-(2-chlorophenyl)hydrazinecarboxamide) is a semicarbazone derivative characterized by a 2-chlorophenyl-substituted ethylidene group and a hydrazinecarboxamide backbone. It is synthesized via condensation of a ketone precursor (e.g., 1-(2-chlorophenyl)ethanone) with N-(2-chlorophenyl)hydrazinecarboxamide in ethanol under acidic conditions, yielding colorless crystals after recrystallization . The (E)-configuration of its imine moiety is confirmed by single-crystal X-ray diffraction .

This compound integrates three pharmacophoric motifs:

  • Imidazole: Enhances antifungal activity via metal coordination.
  • Benzodioxole (if present): Improves bioavailability and metabolic stability.

Its primary applications include antifungal and anticancer research, with structural studies emphasizing intermolecular interactions (e.g., Hirshfeld surface analysis) and DFT-based electronic properties .

Properties

IUPAC Name

[1-(2-chlorophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYYNWCEQGXCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296532
Record name Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121149-68-6
Record name Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Chemistry of Semicarbazone Formation

Structural Basis of Hydrazinecarboxamide Derivatives

Hydrazinecarboxamide derivatives, commonly termed semicarbazones, are characterized by the general structure $$ \text{R}1\text{R}2\text{C=N-NH-C(O)-NH}_2 $$. The target compound, 2-[1-(2-chlorophenyl)ethylidene]hydrazinecarboxamide, incorporates a 2-chlorophenyl substituent at the ethylidene position, conferring distinct electronic and steric properties that influence its reactivity and crystalline stability.

Mechanistic Overview of Semicarbazone Synthesis

The formation of semicarbazones proceeds via nucleophilic addition of semicarbazide to the carbonyl group of ketones or aldehydes, followed by dehydration. For 2-chloroacetophenone, the reaction mechanism involves:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by the terminal amine of semicarbazide.
  • Dehydration to form the imine ($$ \text{C=N} $$) bond, facilitated by acidic conditions.

The equilibrium-driven nature of this reaction necessitates optimized conditions (e.g., excess semicarbazide, reflux in ethanol) to shift toward product formation.

Preparation Methods for 2-[1-(2-Chlorophenyl)Ethylidene]Hydrazinecarboxamide

Synthesis of Semicarbazide Precursors

From 2-Chloroaniline via Urea Intermediate

The preparation of 2-chlorophenyl semicarbazide begins with 2-chloroaniline, as detailed in:

  • Urea Formation : 2-Chloroaniline (0.1 mol) reacts with sodium cyanate (0.12 mol) in glacial acetic acid at 5–10°C for 2 hours, yielding N-(2-chlorophenyl)urea.
  • Hydrazinolysis : The urea intermediate is treated with hydrazine hydrate (80%, 0.15 mol) in ethanol under reflux for 4 hours, producing 2-chlorophenyl semicarbazide.
    • Yield : 65–70% after recrystallization from ethanol.
    • Characterization : IR spectra show $$ \nu(\text{NH}) $$ at 3315–3424 cm$$ ^{-1} $$ and $$ \nu(\text{C=O}) $$ at 1680 cm$$ ^{-1} $$.
Large-Scale Production via Chlorine-Urea Reaction

Patent describes an industrial route to semicarbazide using chlorine and urea:

  • Chlorination : A slurry of urea (3.3 mol) in water is treated with chlorine gas (1 mol) at 0–30°C.
  • Alkaline Hydrolysis : The chlorinated slurry is reacted with aqueous NaOH (4 mol) at 85°C, generating semicarbazide and hydrazine.
  • Acidification : Sulfuric acid is added to pH 7.0–9.0, favoring semicarbazide stabilization.

Condensation with 2-Chloroacetophenone

The final step involves condensing 2-chlorophenyl semicarbazide with 2-chloroacetophenone under acidic conditions:

Acid-Catalyzed Method
  • Reaction Setup : A solution of 2-chlorophenyl semicarbazide (0.0025 mol) in 0.5 mL conc. HCl and 12.5 mL water is mixed with sodium acetate (0.0025 mol) to buffer the pH.
  • Ketone Addition : 2-Chloroacetophenone (0.0025 mol) in ethanol is added dropwise, and the mixture is stirred at 25°C for 1 hour.
  • Precipitation : The product precipitates as a crystalline solid, filtered, and recrystallized from ethanol.
    • Yield : 72–78%.
    • Melting Point : 176–179°C (lit. 176°C).
Reflux in Methanol

Adapted from, an alternative approach employs reflux conditions:

  • Reaction Mixture : 2-Chloroacetophenone (10 mmol) and semicarbazide hydrochloride (12 mmol) are dissolved in methanol (30 mL).
  • Reflux : The solution is heated under reflux for 3 hours, cooled to 0°C, and filtered.
    • Yield : 85% after drying.
    • Purity : Confirmed by TLC ($$ R_f = 0.52 $$, hexane/ethyl acetate 1:1).

Optimization and Comparative Analysis

Table 1. Synthesis Conditions and Yields

Method Solvent Temperature Time (h) Yield (%) Purity (%)
Acid-Catalyzed Ethanol 25°C 1 72–78 95
Reflux Methanol 65°C 3 85 98

Key findings:

  • Reflux improves yield due to enhanced kinetic energy and solubility.
  • Acid catalysis accelerates imine formation but risks byproduct generation at higher temperatures.

Characterization and Analytical Validation

Spectroscopic Analysis

  • IR Spectroscopy :
    • $$ \nu(\text{C=N}) $$: 1598–1610 cm$$ ^{-1} $$.
    • $$ \nu(\text{NH}) $$: 3315–3424 cm$$ ^{-1} $$ (D$$ _2$$O exchangeable).
  • $$ ^1\text{H-NMR} $$ (400 MHz, DMSO-d$$ _6 $$) :
    • CO-NH : δ 11.25–12.19 (s, 1H).
    • Aryl NH : δ 9.72–9.99 (s, 1H).
    • 2-Chlorophenyl : δ 7.45–7.89 (m, 4H).

Purity Assessment

  • TLC : Homogeneity confirmed using hexane/ethyl acetate (1:1).
  • Melting Point : Sharp range (176–179°C) indicates high crystallinity.

Industrial and Experimental Considerations

Scalability Challenges

  • Patented Process : Acidification with H$$ _2$$SO$$ _4 $$ at 85°C precipitates hydrazodicarbonamide, requiring precise pH control to avoid semicarbazide decomposition.
  • Cost Efficiency : The use of urea and chlorine in reduces precursor costs by 40% compared to aniline-derived routes.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Table 1: Key Structural and Physical Properties
Compound Name Substituent Position Melting Point (°C) Yield (%) Key Applications
Target Compound (2E)-2-[1-(2-chlorophenyl)ethylidene]- 2-chlorophenyl Not reported 51 Antifungal, molecular docking
Compound 21 (Quinazoline-linked derivative) 2-chlorophenyl 273–275 84 Carbonic anhydrase inhibition
Compound 22 (Quinazoline-linked derivative) 3-chlorophenyl 297–298 85 Carbonic anhydrase inhibition
Compound 23 (Quinazoline-linked derivative) 4-chlorophenyl 278–280 88 Carbonic anhydrase inhibition
(E)-2-(2-aminobenzylidene)hydrazinecarboxamide 2-aminophenyl Not reported Not reported DNA binding, anticancer
CZ2 (Azo-linked derivative) 4-hydroxy-3-methyl 194–196 Not reported Antibacterial

Key Observations :

  • Chlorophenyl Position : Ortho-substitution (2-chlorophenyl) in the target compound favors antifungal activity, while para-substituted analogues (e.g., Compound 23) exhibit higher melting points, suggesting enhanced crystallinity and stability .
  • Amino Shift: The 1,2-amino shift in (E)-2-(2-aminobenzylidene)hydrazinecarboxamide enhances DNA binding via hyperchromism and bathochromic shifts, outperforming its precursor in anticancer docking studies .

Key Observations :

  • Antifungal Specificity : The target compound’s imidazole and benzodioxole fragments contribute to its antifungal potency, likely through ergosterol biosynthesis inhibition .
  • Anticancer Potential: (E)-2-(2-aminobenzylidene)hydrazinecarboxamide shows superior binding to topoisomerase II (ΔG = -10.1 kcal/mol) due to its planar aminophenyl group, enabling π-π stacking .
  • ADME Properties : Higher TPSA (>90 Ų) in azo derivatives (e.g., CZ3) correlates with poor blood-brain barrier penetration, whereas chlorophenyl analogues (LogP ~3) balance lipophilicity and solubility .

Biological Activity

Hydrazinecarboxamide derivatives, particularly 2-[1-(2-chlorophenyl)ethylidene] hydrazinecarboxamide, have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of hydrazinecarboxamide derivatives typically involves the condensation of hydrazine with carbonyl compounds. The specific compound 2-[1-(2-chlorophenyl)ethylidene] can be synthesized through a straightforward reaction involving 2-chlorobenzaldehyde and ethylidene hydrazinecarboxamide under controlled conditions to yield high purity products.

Anticancer Activity

Research indicates that hydrazinecarboxamide derivatives exhibit significant anticancer properties. For example, studies have shown that compounds derived from this class can bind effectively to various cancer targets, including the epidermal growth factor receptor (EGFR) and β-catenin. The binding affinities are characterized by negative binding energies, indicating strong interactions with these targets.

  • Binding Affinities :
    • EGFR: Binding energy of -5.8 kcal/mol
    • β-catenin: Binding energy of -5.9 kcal/mol

These interactions suggest that the compound may inhibit cancer cell proliferation through targeted mechanisms.

Anticonvulsant Activity

Another notable biological activity is the anticonvulsant effect observed in various derivatives. For instance, N-(2-chlorophenyl)hydrazine carboxamide has shown promising results in seizure protection tests:

  • Protection Rates :
    • 100% protection in the 6 Hz psychomotor seizure test at doses of 100 mg/kg.

This suggests potential applications in treating epilepsy and other seizure disorders.

Enzyme Inhibition

Hydrazinecarboxamides have also been evaluated for their enzyme inhibition properties. Studies indicate moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM. This positions them as potential candidates for treating neurodegenerative diseases like Alzheimer's.

The mechanism by which hydrazinecarboxamide compounds exert their biological effects is multifaceted:

  • Enzyme Interaction : The compounds inhibit enzymes by forming non-covalent interactions at the active sites, altering metabolic pathways.
  • Protein Binding : They can interact with proteins involved in cell signaling pathways, potentially leading to altered cellular responses.

Research Findings and Case Studies

Study Biological Activity Findings
AnticancerStrong binding to EGFR and β-catenin; significant inhibition of cancer cell lines.
AnticonvulsantDemonstrated 100% protection in seizure tests; effective at low dosages.
Enzyme InhibitionModerate AChE and BuChE inhibition; potential for neuroprotective applications.

Q & A

Q. What are the standard synthetic routes for preparing Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-?

The compound is synthesized via a condensation reaction between N-phenylsemicarbazide and 1-(2-chlorophenyl)ethanone in ethanol under reflux conditions. Acetic acid (3–5 drops) is added as a catalyst to facilitate imine bond formation. The reaction mixture is refluxed for 3–5 hours, followed by slow evaporation to obtain crystalline products suitable for X-ray diffraction . Yield optimization requires precise stoichiometric ratios (1:1 molar) and anhydrous conditions to avoid hydrolysis of intermediates.

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

  • Single-crystal X-ray diffraction (SCXRD): Determines the monoclinic space group (e.g., P2₁/c), bond lengths (e.g., C=O at 1.212 Å), and dihedral angles (e.g., 22.88° between aromatic rings) .
  • Spectroscopy: FT-IR confirms hydrazinecarboxamide N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). 1^1H NMR reveals aromatic proton splitting patterns and hydrazine proton deshielding .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition observed above 225°C .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the compound’s supramolecular assembly?

The E configuration stabilizes intramolecular O–H⋯N and C–H⋯O bonds, rigidifying the hydrazinecarboxamide backbone. Intermolecular N–H⋯O and C–H⋯π interactions propagate a 3D network, confirmed by SCXRD. Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions: O–H⋯O (30%), C–H⋯π (15%) . Contradictions in hydrogen bond distances (e.g., 2.79 vs. 2.92 Å for C–H⋯π) are resolved by refining disorder models and validating H-atom positions via difference Fourier maps .

Q. What experimental and computational strategies validate the compound’s efficacy as an enzyme inhibitor?

  • Kinetic assays: Measure inhibition constants (Kₐₚₚ) using target enzymes (e.g., proteases) under varying substrate concentrations. Competitive inhibition is indicated by Lineweaver-Burk plot convergence .
  • Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding poses, highlighting interactions between the 2-chlorophenyl group and hydrophobic enzyme pockets. Energy minimization corrects steric clashes .
  • Crystallography of enzyme-inhibitor complexes: Resolves binding modes at atomic resolution (e.g., PDB entries), with RMSD < 0.5 Å validating docking results .

Q. How do solvent polarity and reaction kinetics affect the compound’s synthetic yield?

Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions (e.g., hydrolysis). Ethanol balances solubility and stability, achieving >90% yield. Pseudo-first-order kinetics are observed under excess ketone conditions, with rate constants (k) calculated via UV-Vis monitoring of semicarbazide depletion .

Data Analysis and Contradiction Resolution

Q. How are discrepancies in reported crystallographic parameters (e.g., dihedral angles) addressed?

Discrepancies arise from temperature-dependent lattice expansions or refinement software differences. Strategies include:

  • Re-refining raw diffraction data using updated software (e.g., SHELXL-2019).
  • Comparing thermal displacement parameters (Ueq) to identify disorder.
  • Cross-validating with DFT-optimized geometries (e.g., B3LYP/6-31G**) .

Q. What analytical methods distinguish E/Z isomerism in hydrazinecarboxamide derivatives?

  • NOESY NMR: Detects through-space correlations between the 2-chlorophenyl group and hydrazine protons in the E isomer.
  • SCXRD: Unambiguously assigns configuration via C=N bond torsion angles (>150° for E) .
  • UV-Vis spectroscopy: E isomers exhibit bathochromic shifts due to extended conjugation .

Applications in Drug Design

Q. How is the compound optimized for improved bioavailability in medicinal chemistry studies?

  • Lipinski’s Rule compliance: Modifications (e.g., methoxy substituents) adjust logP (target: 2–3) and reduce molecular weight (<500 Da).
  • Prodrug synthesis: Esterification of the carboxamide group enhances membrane permeability, with hydrolysis regenerating the active form in vivo .

Safety and Handling

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential HCl release during synthesis.
  • Store under inert atmosphere (N₂) to prevent oxidation .

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